molecular formula C13H17N5O4 B2826074 1-(2-羟乙基)-5-(2-吗啉啉-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮 CAS No. 899742-48-4

1-(2-羟乙基)-5-(2-吗啉啉-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮

货号 B2826074
CAS 编号: 899742-48-4
分子量: 307.31
InChI 键: ZMZAQSXULHRACP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains functional groups such as hydroxyethyl, morpholino, and pyrazolopyrimidinone . These groups are commonly found in various pharmaceuticals and synthetic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, morpholino monomers can be synthesized through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholino group would form a six-membered ring with the nitrogen atom, and the pyrazolopyrimidinone group would form a fused ring system .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the hydroxyethyl group could undergo reactions typical of alcohols, such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of polar groups like hydroxyethyl could influence its solubility in water .

科学研究应用

抗菌活性

  1. FYL-67,一种新型噁唑烷酮类抗菌药代谢研究
    FYL-67,一种利奈唑胺类似物,对革兰氏阳性菌(如耐甲氧西林金黄色葡萄球菌 (MRSA))表现出优异的活性。本研究重点是鉴定其一期代谢物,揭示了通过酰胺水解和进一步氧化形成的两种代谢物 M1 和 M2。这些发现对于开发分析 FYF-67 及其在生物样品中的代谢物的方法至关重要,有助于药效学和毒效学研究 (Sang 等人,2016)

  2. 具有革兰氏阴性活性的氮碳连接噁唑烷酮
    一系列氮碳连接的(唑基苯基)噁唑烷酮,包括吡唑衍生物,对革兰氏阴性菌(如流感嗜血杆菌和卡他莫拉菌)表现出抗菌活性。唑部分的取代基效应显着影响其抗菌功效 (Genin 等人,2000)

抗肿瘤活性

  1. 吡唑衍生物的抗肿瘤特性
    一项涉及吡唑衍生物(包括嘧啶-2-胺和苯甲酸衍生物)的合成和表征的研究对乳腺癌显示出有希望的结果。武装吡唑表现出生物活性,表明它们在癌症治疗中的潜力 (Titi 等人,2020)

  2. 吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和抗癌活性
    合成了一系列新型吡唑并[3,4-d]嘧啶-4-酮衍生物,并对 MCF-7 人乳腺腺癌细胞系表现出显着的抗肿瘤活性。一种化合物尤其表现出有效的抑制活性,具有显着的 IC50 值,表明其在癌症治疗中的潜力 (Abdellatif 等人,2014)

神经系统疾病治疗

  1. 吡唑并喹唑啉作为潜在的神经系统疾病药物
    在温和条件下合成吡唑并[1,5-c]喹唑啉揭示了它们作为神经系统疾病药物的潜力。该研究涉及硫代色满-4-酮与 5-(2-氨基苯基)-1H-吡唑的缩合,并证明了该化合物的分子结构和超分子组装 (Quiroga 等人,2015)

帕金森病治疗

  1. 优化用于帕金森病的嘧啶
    一项研究重点是优化 4-乙酰氨基-2-(3,5-二甲基吡唑-1-基)-嘧啶作为选择性腺苷 hA2A 受体拮抗剂,用于治疗帕金森病。一种化合物表现出改善的溶解性,并且在大鼠模型中口服有效,突出了其在帕金森治疗中的潜力 (Zhang 等人,2008)

抗菌活性

  1. 嘧啶吡唑杂环和抗菌活性
    一系列新型嘧啶吡唑衍生物对细菌和真菌表现出有希望的抗菌活性,表明它们作为抗菌剂的潜力。一些化合物对金黄色葡萄球菌和蜡状芽孢杆菌表现出显着的活性 (Kumar 等人,2014)

mTOR 抑制用于癌症治疗

  1. 发现用于癌症治疗的选择性 mTOR 抑制剂
    研究导致发现了雷帕霉素的哺乳动物靶标 (mTOR) 的有效且选择性抑制剂,mTOR 是细胞生长和癌症的关键因素。由于这些抑制剂选择性抑制 mTOR 而非 PI3K 和其他激酶,因此它们在癌症治疗中显示出前景 (Nowak 等人,2009)

作用机制

The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical, it could interact with biological targets in the body to exert a therapeutic effect .

安全和危害

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

未来方向

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. Additionally, studies could investigate more efficient synthesis methods or ways to modify the compound to enhance its properties .

属性

IUPAC Name

1-(2-hydroxyethyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c19-4-1-18-12-10(7-15-18)13(21)17(9-14-12)8-11(20)16-2-5-22-6-3-16/h7,9,19H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZAQSXULHRACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。